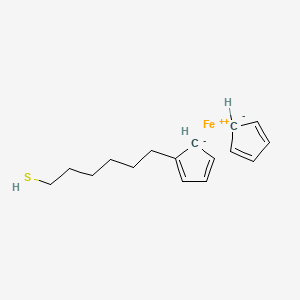
Ferrocene, (6-mercaptohexyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ferrocene, (6-mercaptohexyl)- typically involves the reaction of ferrocene with 6-bromohexanethiol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an inert atmosphere to prevent oxidation . The product is then purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for Ferrocene, (6-mercaptohexyl)- are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale purification techniques such as recrystallization and distillation.
化学反应分析
Types of Reactions
Ferrocene, (6-mercaptohexyl)- undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium, which is a common redox reaction.
Substitution: The thiol group can participate in substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and nitric acid.
Substitution: Reagents such as alkyl halides and bases like sodium hydride are used.
Major Products
Oxidation: The major product is ferrocenium ion.
Substitution: The products depend on the substituents introduced, but typically involve the replacement of the thiol hydrogen with another group.
科学研究应用
Ferrocene, (6-mercaptohexyl)- has a wide range of applications in scientific research:
作用机制
The primary mechanism by which Ferrocene, (6-mercaptohexyl)- exerts its effects is through the formation of self-assembled monolayers (SAMs). These SAMs facilitate electron exchange between the ferrocene moiety and the substrate, which is crucial for applications in bio-electrochemical devices . The molecular targets include gold substrates and graphene-coated surfaces, where the thiol group forms strong bonds with the substrate, allowing for efficient electron transfer .
相似化合物的比较
Similar Compounds
- 11-(Ferrocenyl)undecanethiol
- Aminoferrocene
- Ferrocenemethanol
- 3-Ferrocenylpropionic anhydride
- (6-Bromohexyl)ferrocene
- (6-Bromo-1-oxohexyl)ferrocene
Uniqueness
Ferrocene, (6-mercaptohexyl)- is unique due to its ability to form stable and reproducible self-assembled monolayers, which are essential for detecting molecular interactions and facilitating electron transfer . This property distinguishes it from other similar compounds that may not form as stable or efficient SAMs.
属性
分子式 |
C16H22FeS |
|---|---|
分子量 |
302.3 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;6-cyclopenta-1,3-dien-1-ylhexane-1-thiol;iron(2+) |
InChI |
InChI=1S/C11H17S.C5H5.Fe/c12-10-6-2-1-3-7-11-8-4-5-9-11;1-2-4-5-3-1;/h4-5,8-9,12H,1-3,6-7,10H2;1-5H;/q2*-1;+2 |
InChI 键 |
OPUQYSYDXPAUPW-UHFFFAOYSA-N |
规范 SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1CCCCCCS.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















